

An In-Depth Technical Guide to Azeotropic Mixtures of Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dichloromethane	
Cat. No.:	B109758	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azeotropic behavior of dichloromethane (DCM) with other common laboratory and industrial solvents.

Dichloromethane is a versatile solvent widely used in chemical synthesis, extraction, and purification processes. Its propensity to form azeotropes—mixtures with a constant boiling point and composition—is a critical consideration in process design, solvent recovery, and purification protocols. Understanding and effectively managing these azeotropes is paramount for optimizing chemical processes and ensuring product purity.

Fundamentals of Azeotropy with Dichloromethane

An azeotrope is a liquid mixture that, at a constant pressure, boils at a constant temperature, and the vapor phase has the same composition as the liquid phase.[1] This behavior arises from non-ideal interactions between the solvent molecules, leading to deviations from Raoult's Law. These interactions can be due to hydrogen bonding, dipole-dipole forces, or London dispersion forces. The formation of an azeotrope can significantly complicate the separation of its components by simple distillation.[2]

Dichloromethane, a polar aprotic solvent, readily forms azeotropes with a variety of other solvents, including alcohols, esters, and hydrocarbons. These azeotropes can be either minimum-boiling, where the azeotrope's boiling point is lower than that of any of its individual components, or maximum-boiling, where the boiling point is higher. The majority of **dichloromethane** azeotropes are of the minimum-boiling type.

Binary Azeotropes of Dichloromethane

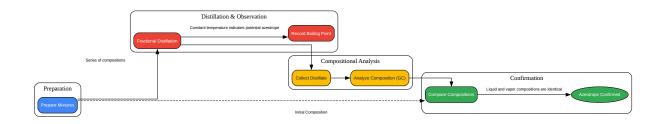
The following table summarizes the key data for binary azeotropic mixtures of **dichloromethane** with various organic solvents. All data are reported at standard atmospheric pressure (760 mmHg) unless otherwise noted.

Second Component	Boiling Point of Second Component (°C)	Azeotrope Boiling Point (°C)	Dichlorometha ne (wt%)	Second Component (wt%)
Water	100.0	38.1	98.5	1.5
Methanol	64.7	37.8	92.7	7.3
Ethanol	78.4	-	-	-
Isopropanol	82.3	-	-	-
Acetone	56.2	No Azeotrope	-	-
Ethyl Acetate	77.1	-	-	-
Diethyl Ether	34.6	-	-	-
Hexane	68.7	No Azeotrope	-	-
Carbon Tetrachloride	76.8	-	-	-

Data compiled from multiple sources.[3][4][5][6][7]

Ternary Azeotropes Involving Dichloromethane

Ternary azeotropes, consisting of three components, are also encountered in complex solvent systems. These mixtures exhibit a constant boiling point and composition, further complicating separation processes. While extensive data on ternary azeotropes of **dichloromethane** is less readily available in consolidated form, their existence is a critical consideration in multi-solvent systems. One example of a ternary system involving a chlorinated hydrocarbon is the chloroform-methanol-acetone mixture, which is known to form azeotropes.[8] The principles governing binary azeotropes extend to these more complex mixtures.



Experimental Determination of Azeotropes

The characterization of azeotropic mixtures is crucial for process development and optimization. The following sections outline the primary experimental methodologies for determining the boiling point and composition of azeotropes.

Experimental Workflow

The general workflow for identifying and characterizing an azeotropic mixture of **dichloromethane** is depicted in the following diagram.

Click to download full resolution via product page

Figure 1: Experimental workflow for azeotrope determination.

Detailed Experimental Protocols

This method relies on the principle that the composition of a liquid mixture can be determined by measuring its refractive index.

Materials and Apparatus:

Dichloromethane and the second solvent of interest (analytical grade)

- A series of standard solutions with known compositions
- Fractional distillation apparatus with a Vigreux column
- · Heating mantle with a stirrer
- Thermometer (calibrated)
- Refractometer (e.g., Abbe refractometer)
- Collection vials

Procedure:

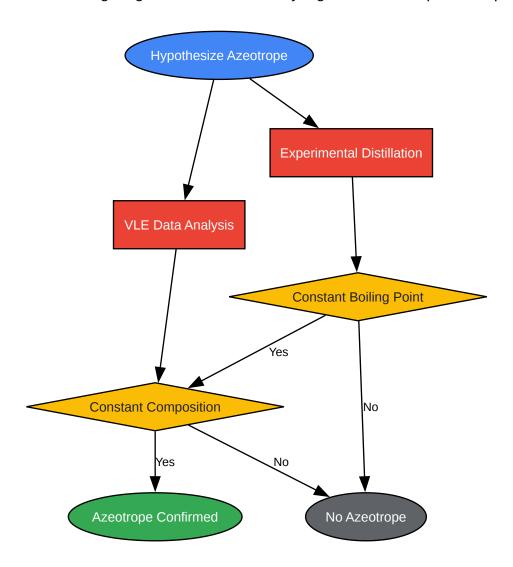
- Calibration Curve: Prepare a series of standard solutions of dichloromethane and the second solvent with precisely known weight percentages. Measure the refractive index of each standard solution at a constant temperature. Plot a calibration curve of refractive index versus composition.
- Distillation: Prepare a mixture of **dichloromethane** and the second solvent with a composition suspected to be near the azeotrope. Assemble the fractional distillation apparatus.
- Heating and Equilibration: Gently heat the mixture. As the mixture begins to boil, observe the temperature. Allow the system to equilibrate, where the temperature at the top of the column remains constant.
- Data Collection: Record the constant boiling point. Collect a sample of the distillate.
- Composition Analysis: Allow the distillate to cool to the same temperature at which the calibration curve was generated. Measure the refractive index of the distillate.
- Azeotrope Determination: Using the calibration curve, determine the composition of the distillate. If the composition of the distillate remains constant over several fractions and corresponds to a constant boiling point, an azeotrope has been identified.

Gas chromatography is a powerful analytical technique for separating and quantifying the components of a volatile mixture.[9]

Materials and Apparatus:

- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)[10]
- Appropriate GC column (e.g., a polar capillary column like DB-624 for separating polar and non-polar solvents)[11]
- **Dichloromethane** and the second solvent of interest (analytical grade)
- A series of standard solutions with known compositions
- Distillation apparatus (as described above)
- Microsyringes for injection
- Gas-tight vials for sample collection

Procedure:


- GC Method Development: Develop a GC method capable of separating and quantifying dichloromethane and the other solvent. This involves optimizing parameters such as injector temperature, oven temperature program, carrier gas flow rate, and detector settings.
- Calibration: Prepare a series of standard solutions of known compositions. Inject a fixed
 volume of each standard into the GC and record the peak areas for each component. Create
 a calibration curve by plotting the ratio of peak areas against the weight percentage of each
 component.
- Distillation: Perform the distillation as described in the previous section, collecting samples of the distillate at the constant boiling temperature.
- Sample Analysis: Prepare the collected distillate samples for GC analysis (e.g., by dilution in a suitable solvent if necessary). Inject the samples into the GC.
- Quantification: From the resulting chromatograms, determine the peak areas for dichloromethane and the other solvent. Use the calibration curve to calculate the weight percentage of each component in the distillate.

 Azeotrope Confirmation: If the composition of the distillate is constant for fractions collected at a constant boiling point, this confirms the azeotropic composition.

Logical Relationships in Azeotrope Characterization

The process of characterizing an azeotrope involves a logical progression from hypothesis to confirmation. The following diagram illustrates the key logical relationships in this process.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 3. Azeotrope (data) [chemeurope.com]
- 4. rushim.ru [rushim.ru]
- 5. Azeotrope tables Wikipedia [en.wikipedia.org]
- 6. Solvent Recycling and Azeotropes [solvent--recycling.com]
- 7. Sciencemadness Discussion Board Dichloromethane Distillation/Azeotropes Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. scirp.org [scirp.org]
- 11. orientjchem.org [orientjchem.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Azeotropic Mixtures of Dichloromethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109758#azeotropic-mixtures-of-dichloromethane-with-other-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com